4-butoxy-N-(4-chlorophenyl)-N-(2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzamide
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Description
4-butoxy-N-(4-chlorophenyl)-N-(2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C36H36ClN3O4 and its molecular weight is 610.15. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents
Research has shown that compounds related to quinazolines have been synthesized and evaluated for their potential as antimicrobial agents. These compounds have demonstrated significant antibacterial and antifungal activities against various microorganisms, suggesting a potential application in the development of new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Novel Piperidine Derivatives and Anti-Acetylcholinesterase Activity
Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, leading to substantial improvements in activity with specific modifications. These compounds show potential for development as antidementia agents, highlighting their relevance in neuroscience and pharmacology research (Sugimoto et al., 1990).
Naphthalimide Dyes as Polymerizable One-component Visible Light Initiators
Studies on naphthalimide derivatives, including those with piperidine substituents, have revealed their effectiveness as polymerizable one-component visible light initiators. These compounds exhibit good photopolymerization initiating performance and high migration stability, suggesting their utility in the development of photopolymers and coatings (Yang et al., 2018).
Molecular Interaction with CB1 Cannabinoid Receptor
Research into compounds with structures similar to the queried chemical has provided insights into their interaction with the CB1 cannabinoid receptor. Such studies are crucial for understanding the molecular basis of receptor antagonism and could inform the development of therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).
Properties
IUPAC Name |
4-butoxy-N-(4-chlorophenyl)-N-[2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36ClN3O4/c1-2-3-24-44-28-16-10-25(11-17-28)34(41)39(27-14-12-26(37)13-15-27)22-23-40-35(42)30-9-7-8-29-32(38-20-5-4-6-21-38)19-18-31(33(29)30)36(40)43/h7-19H,2-6,20-24H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARDAIUSCFYRBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N(CCN2C(=O)C3=C4C(=C(C=C3)N5CCCCC5)C=CC=C4C2=O)C6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.